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molecular formula C14H18O3 B1314844 Ethyl 4-pivaloylbenzoate CAS No. 62985-52-8

Ethyl 4-pivaloylbenzoate

Cat. No. B1314844
M. Wt: 234.29 g/mol
InChI Key: POIFTPVXUWQHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859591B2

Procedure details

A round bottom flask was charged with ethyl 4-pivaloylbenzoate (7.67 g, 32.7 mmol), THF (100 mL) and MeOH (100 mL). Sodium hydroxide 1N, aq. (65.5 mL, 65.5 mmol) was then added in one portion. Reaction stirred at 40° C. for 1 hour. Organic solvent removed under reduced pressure and water (150 mL) added to the flask. Acidification with HCl 1N aq. to ca. pH 1 followed by filtration of the solid formed over a büchner funnel provide 4-pivaloylbenzoic acid as a light yellow solid (9.25 g). 1H NMR (400 MHz, DMSO-d6) δ 1.25-1.27 (m, 9H) 7.70-7.74 (m, 2H) 7.97-8.01 (m, 2H) 13.00 (br. s., 1H); MS (M−1): 205.3.
Quantity
7.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C1COCC1.[OH-].[Na+]>CO>[C:1]([C:7]1[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:16][CH:17]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
7.67 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Organic solvent removed under reduced pressure and water (150 mL)
ADDITION
Type
ADDITION
Details
added to the flask
FILTRATION
Type
FILTRATION
Details
Acidification with HCl 1N aq. to ca. pH 1 followed by filtration of the solid
CUSTOM
Type
CUSTOM
Details
formed over a büchner funnel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: CALCULATEDPERCENTYIELD 137.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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